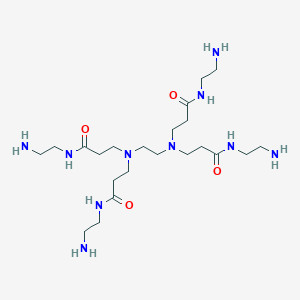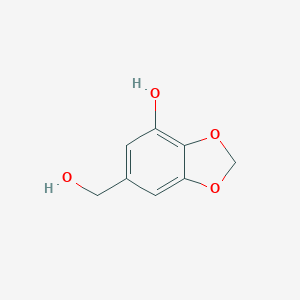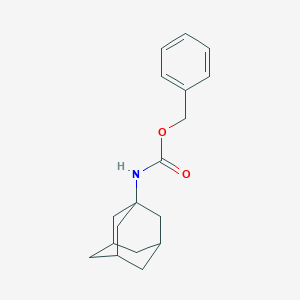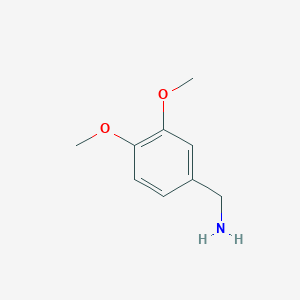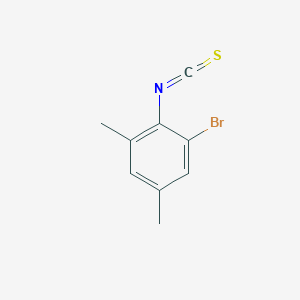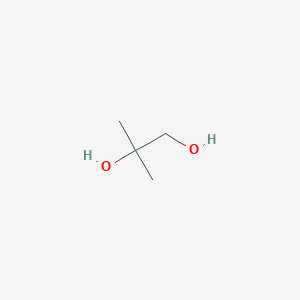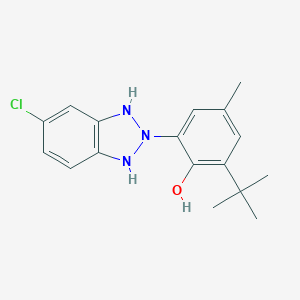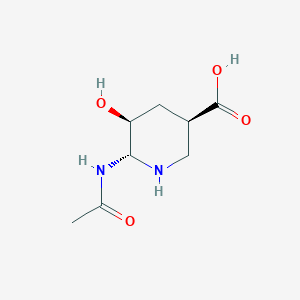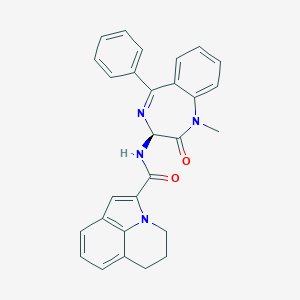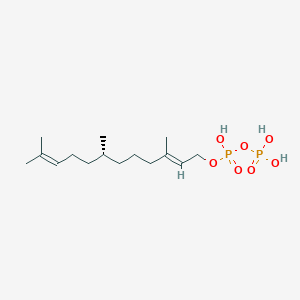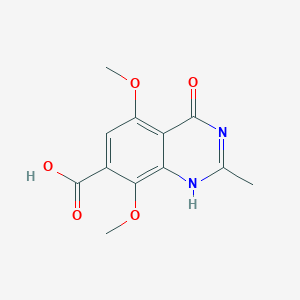
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule has been found to exhibit various biological activities, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is not fully understood. However, it has been suggested that the molecule may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of bacteria, fungi, or cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid exhibits various biochemical and physiological effects. For example, the molecule has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile tool for studying different biological processes. However, one limitation of using this molecule is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the molecule, to better understand how it exerts its biological effects.
2. Screening of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid against a wider range of microorganisms and cancer cell lines, to identify its full spectrum of biological activities.
3. Synthesis of analogs of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, to identify compounds with improved solubility and/or potency.
4. Development of novel drug delivery systems for 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, to improve its bioavailability and efficacy.
Conclusion:
In conclusion, 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a promising molecule with potential applications in drug discovery and development. Its ability to exhibit multiple biological activities makes it a versatile tool for studying different biological processes. Further research is needed to fully understand the mechanism of action of the molecule and to identify its full spectrum of biological activities.
Méthodes De Synthèse
The synthesis of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid with methanol and hydrochloric acid. This reaction results in the formation of the desired product.
Applications De Recherche Scientifique
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. These properties make it a promising candidate for further research in drug discovery and development.
Propriétés
Numéro CAS |
143430-42-6 |
|---|---|
Nom du produit |
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid |
Formule moléculaire |
C12H12N2O5 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
5,8-dimethoxy-2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5/c1-5-13-9-8(11(15)14-5)7(18-2)4-6(12(16)17)10(9)19-3/h4H,1-3H3,(H,16,17)(H,13,14,15) |
Clé InChI |
WUYMHXGIAWOUIO-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
SMILES |
CC1=NC2=C(C(=CC(=C2C(=O)N1)OC)C(=O)O)OC |
SMILES canonique |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
Synonymes |
7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



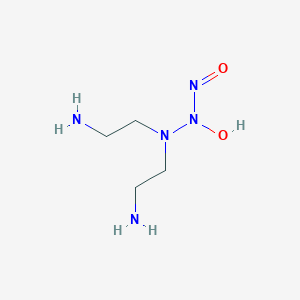
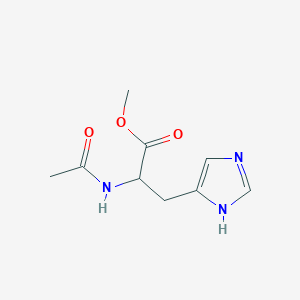
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)
